CK2 Inhibitory Potency: A >330-Fold Activity Gap to TTP 22
WAY-297174 demonstrates minimal CK2 inhibitory activity, with an IC₅₀ value of >33 μM in a cell-free kinase assay [1]. In direct comparison, the structurally related thienopyrimidine TTP 22 (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid) exhibits an IC₅₀ of 0.1 μM (100 nM) under comparable assay conditions . This represents a >330-fold difference in potency. The clinical-stage CK2 inhibitor CX-4945 (silmitasertib) further underscores the potency spectrum, achieving an IC₅₀ of 1 nM against CK2α .
| Evidence Dimension | CK2α inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | >33 μM |
| Comparator Or Baseline | TTP 22: 0.1 μM (100 nM); CX-4945: 1 nM (0.001 μM) |
| Quantified Difference | >330-fold less potent than TTP 22; >33,000-fold less potent than CX-4945 |
| Conditions | Cell-free kinase assay (human recombinant CK2α) |
Why This Matters
This >330-fold potency deficit precludes the use of WAY-297174 as a functional CK2 probe; it is appropriate only as a low-activity reference compound or negative control in biochemical assays.
- [1] Golub AG, Bdzhola VG, Briukhovetska NV, et al. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Eur J Med Chem. 2011;46(3):870-876. View Source
